molecular formula C3H5BrO2 B167591 (R)-(+)-2-Bromopropionic acid CAS No. 10009-70-8

(R)-(+)-2-Bromopropionic acid

Cat. No. B167591
CAS RN: 10009-70-8
M. Wt: 152.97 g/mol
InChI Key: MONMFXREYOKQTI-UWTATZPHSA-N
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Description

“®-(+)-2-Bromopropionic acid” is a chiral compound with the empirical formula C3H5BrO2 . It is used as a chiral catalyst and ligand . The compound has a molecular weight of 152.97 .


Molecular Structure Analysis

The molecular structure of “®-(+)-2-Bromopropionic acid” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 10 bonds, including 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

“®-(+)-2-Bromopropionic acid” is a clear colorless to light brown liquid . It has a density of 1.692 g/mL at 20 °C . The compound has an optical activity of [α]20/D +26±2°, neat . Its refractive index is n20/D 1.475 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis from Lactide : A method was developed for synthesizing 2-bromopropionic acid (2-BrPA) from lactide, using ionic liquids as both the solvent and bromination agent. This method demonstrated excellent selectivity and efficient recycling over several cycles (Kehrer et al., 2018).

  • Use in Metal Oxo Clusters : 2-Bromopropionic acid was used in the synthesis of surface-functionalized metal oxo clusters, which were subsequently employed as macroinitiators in atom transfer radical polymerizations, creating inorganic−organic core−shell nanoparticles (Kickelbick et al., 2002).

  • Polymerization Initiator : It was used as an initiator in the heterogeneous atom transfer radical polymerization of methyl methacrylate, showing first-order kinetics and producing polymers with low polydispersity indices (Wang et al., 2005).

Biological and Medical Research

  • Chiral Recognition : A study demonstrated the stereoselective kinetics of ion transfers of chiral anions, including 2-bromopropionic acid, across water to chiral 2-octanol (Mirčeski et al., 2009).

  • Biosynthesis Screening : A rapid throughput assay was developed for screening bacterial/fungal strains that can produce (R)-2-(4-hydroxyphenoxy)propionic acid, an important intermediate in the synthesis of optically pure herbicides, using (R)-2-phenoxypropionic acid as the substrate (Hu et al., 2019).

  • Chiral Gas Chromatography : Research focused on the enantioseparation of 2-bromopropionates, crucial for evaluating the optical purity of chiral 2-bromopropionates used as raw materials or intermediates in the synthesis of chiral pesticides and medicines (Shi et al., 2019).

Material Science and Engineering

  • Photochromic Polymer Materials : The synthesis of photochromic polymer materials using 3-bromopropionic acid was explored, with a focus on developing materials with enhanced photochromic properties (Yang, 2012).

  • Magnetic Resonance Imaging (MRI) Contrast Agents : The study involved the development of water-dispersible superparamagnetic iron oxide nanoparticles (SPIONs) capped with citric acid/2-bromo-2-methylpropionic acid. These nanoparticles were evaluated for their efficacy as MRI contrast agents, particularly in tumor cells (Kumar et al., 2012).

Environmental and Analytical Chemistry

  • Biomarker Quantification : A gas chromatographic method was developed for detecting and quantifying 3-bromopropionic acid in human urine, a biomarker for exposure to 1-bromopropane, which is a health concern due to its toxicity (B'hymer & Cheever, 2004).

Safety And Hazards

“®-(+)-2-Bromopropionic acid” is classified as Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . It has hazard statements H302 and H314 . The compound has a flash point of 100 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(2R)-2-bromopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONMFXREYOKQTI-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-Bromopropionic acid

CAS RN

10009-70-8
Record name 2-Bromopropionic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-bromopropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMOPROPIONIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6UW4CM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
M Hedenström, L Holm, ZQ Yuan, H Emtenäs… - Bioorganic & medicinal …, 2002 - Elsevier
A method for synthesis of XaaΨ[CH 2 O]Ala/Gly pseudodipeptides in good yields and excellent diastereoselectivity from azido alcohols and (R)-2-chloropropionic acid or tert-butyl …
Number of citations: 16 www.sciencedirect.com
K Goto, M Waki, N Mitsuyasu, Y Kitajima… - Bulletin of the Chemical …, 1982 - journal.csj.jp
Octopine has a structure of N 2 -(1-carboxyethyl)arginine or N-(1-carboxy-4-guanidinobutyl)alanine. Configuration of the arginine part in natural octopine is determined as (S), whereas …
Number of citations: 7 www.journal.csj.jp
S Duprè, F Pinnen, M Fontana, R Coccia… - Taurine in Health and …, 1994 - Springer
Within the class of six- and seven-membered sulfur-containing cyclic ketimines and their derivatives, some had been synthesized and chemically characterized long before a …
Number of citations: 4 link.springer.com
T Sano, T Sugaya, K Inoue, S Mizutaki… - … Process Research & …, 2000 - ACS Publications
A large-scale manufacturing method of l-alanyl-l-glutamine used for a component of parenteral nutrition has been studied. The method consisted of a reaction of d-2-chloro- or d-2-…
Number of citations: 29 pubs.acs.org
P Ventosa-Andrés, L Hradilová… - ACS Combinatorial …, 2014 - ACS Publications
A molecular scaffold comprising a privileged structure was designed and synthesized to serve as a peptide backbone conformational constraint. The synthesis of highly functionalized 2,…
Number of citations: 19 pubs.acs.org
HA Bates, A Kaushal, PN Deng, D Sciaky - Biochemistry, 1984 - ACS Publications
Hans Aaron Bates,* Alka Kaushal, Ping-Nan Deng, and Daniela Sciaky abstract: Histopine, an unusual amino acid derivative of histidine isolated from crown gall tumors of sunflowers (…
Number of citations: 13 pubs.acs.org
H Xu, Q Wang, J Zhu, J Deng, L Cun, X Cui… - Organic & …, 2005 - pubs.rsc.org
Herein we present a new example of coordination-mediated resolution of racemic acids by a chiral acid. The reaction of copper(II) acetate monohydrate, optically pure O,O′-…
Number of citations: 21 pubs.rsc.org
J Buey, P Espinet - Journal of organometallic chemistry, 1996 - Elsevier
Several types of ortho-palladated complexes derived from the imines HLn=pC n H 2n+1 OC 6 H 4 -CH=NC 6 H 4 -OC n H 2n+1 -p (n=2, 4, 6, 8 and 10) have been prepared and their …
Number of citations: 78 www.sciencedirect.com
A Collet, J Gabard, J Jacques, M Cesario… - Journal of the …, 1981 - pubs.rsc.org
The absolute configuration of chiral C3-cyclotriveratrylene derivatives has been determined unambigously as follows. First, the absolute configuration of 2-(2-ethoxy-4-…
Number of citations: 68 pubs.rsc.org
K Iida, M Kajiwara - Journal of Labelled Compounds and …, 1991 - Wiley Online Library
Synthesis of optically pure 13Câ•’labelled propionate from alanine by asymmetric hydrolysis using po Page 1 Jouml of Labelled Compounds and Radiophannaceuticak- …

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